2-Chloro-6-iodobenzoyl chloride

Vue d'ensemble

Description

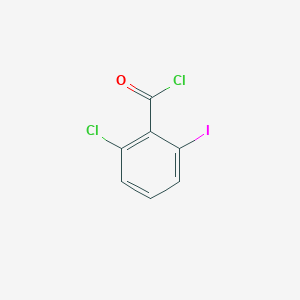

2-Chloro-6-iodobenzoyl chloride: is an organohalide compound with the molecular formula C7H3Cl2IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Chloro-6-iodobenzoyl chloride typically begins with 2-Chloro-6-iodobenzoic acid.

Reaction with Thionyl Chloride: The 2-Chloro-6-iodobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: 2-Chloro-6-iodobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution:

Coupling Reactions:

Major Products:

Nucleophilic Substitution: Formation of substituted benzamides, esters, or thioesters.

Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Synthetic Applications

2-Chloro-6-iodobenzoyl chloride serves as an effective acylating agent and is utilized in various synthetic pathways:

- Organic Synthesis : It is commonly used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or alcohols to form amides or esters.

- Palladium-Catalyzed Reactions : This compound plays a crucial role in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. It serves as a building block for synthesizing biaryl compounds, which are valuable in medicinal chemistry .

- Synthesis of Heterocycles : The compound can react with aldimines and ketimines to yield isoindolinones and spiroisoindolinones, showcasing its utility in creating heterocyclic structures .

Biological Applications

The compound has shown potential in various biological contexts:

- Anticancer Activity : Recent studies have demonstrated that derivatives of benzoyl chlorides exhibit cytotoxic effects against several cancer cell lines. For instance, Zhang et al. (2023) reported an IC50 value of approximately 4 µM against HCT116 colorectal cancer cells, indicating significant anticancer activity through apoptosis induction .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study by Kumar et al. (2024) found it had an MIC value of 12 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for new antibiotics .

Case Study 1: Anticancer Efficacy

- Study Reference : Zhang et al., 2023

- Cell Line Tested : HCT116 (Colorectal Cancer)

- IC50 Value : 4 µM

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

- Study Reference : Kumar et al., 2024

- Pathogen Tested : Staphylococcus aureus

- MIC Value : 12 µg/mL

- : Potential for development into new antimicrobial agents.

Material Science Applications

In addition to its biological applications, this compound is also relevant in material science:

- Radiopaque Materials : The compound can be utilized in synthesizing radiopaque copolymers, which are essential in biomedical applications such as imaging and diagnostics .

- Polymer Synthesis : It serves as a precursor for creating specialty chemicals and materials used in various industrial applications.

Mécanisme D'action

Molecular Targets and Pathways: The mechanism of action of 2-Chloro-6-iodobenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives, which can further participate in various biochemical and chemical pathways. The presence of both chlorine and iodine atoms enhances its reactivity and selectivity in these reactions.

Comparaison Avec Des Composés Similaires

2-Iodobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 2 position.

2-Chlorobenzoyl Chloride: Similar structure but lacks the iodine atom at the 6 position.

6-Iodo-2-methylbenzoyl Chloride: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness:

Reactivity: The presence of both chlorine and iodine atoms in 2-Chloro-6-iodobenzoyl chloride makes it more reactive compared to its mono-substituted counterparts.

Versatility: It can participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-Chloro-6-iodobenzoyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various benzoyl derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be described by the following chemical characteristics:

- Molecular Formula : C7H4ClI O

- Molecular Weight : 252.46 g/mol

- CAS Number : 193496-45-9

The presence of chlorine and iodine atoms in its structure contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that halogenated benzoyl derivatives can modulate receptor activity, particularly in the context of adenosine receptors.

- Adenosine Receptor Interaction :

-

Inhibition of Enzymatic Activity :

- Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic effects in conditions such as cancer and inflammation. The inhibition of adenylate cyclase activity through A3 receptor activation has been documented, suggesting a possible pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzoyl chlorides, including this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Adenosine Receptor Modulation :

- Anti-inflammatory Properties :

- Antitumor Effects :

Propriétés

IUPAC Name |

2-chloro-6-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUWUCJPKYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.